

# Electron ionization mass spectrum of 2,3-Diphenylbutane-2,3-diol

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Compound of Interest

Compound Name: 2,3-Diphenylbutane-2,3-diol

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An In-depth Technical Guide to the Electron Ionization Mass Spectrum of **2,3-Diphenylbutane-2,3-diol** 

This guide provides a comprehensive overview of the electron ionization mass spectrum of **2,3-diphenylbutane-2,3-diol**, tailored for researchers, scientists, and professionals in drug development. The document details the fragmentation patterns, experimental protocols, and quantitative mass spectral data for this compound.

### Overview of 2,3-Diphenylbutane-2,3-diol

**2,3-Diphenylbutane-2,3-diol**, also known as acetophenone pinacol, is a vicinal diol with the chemical formula C<sub>16</sub>H<sub>18</sub>O<sub>2</sub> and a molecular weight of approximately 242.32 g/mol .[1][2] Its structure features two phenyl groups and two hydroxyl groups attached to a butane backbone, leading to characteristic fragmentation patterns under electron ionization.

### **Electron Ionization Mass Spectrum Data**

The electron ionization (EI) mass spectrum of **2,3-diphenylbutane-2,3-diol** is characterized by several key fragment ions. A comprehensive summary of the most significant peaks, their mass-to-charge ratio (m/z), and relative intensity is presented in the table below. This data is crucial for the identification and structural elucidation of the compound.



m/z	Relative Intensity (%)	Proposed Fragment
43	28.9	[C <sub>3</sub> H <sub>7</sub> ]+
77	14.8	[C <sub>6</sub> H₅] <sup>+</sup>
105	100.0	[C <sub>6</sub> H₅CO] <sup>+</sup>
121	85.9	[C <sub>8</sub> H <sub>9</sub> O] <sup>+</sup>
122	14.1	[C <sub>8</sub> H <sub>10</sub> O] <sup>+</sup>
242	Not Observed	[C <sub>16</sub> H <sub>18</sub> O <sub>2</sub> ]+• (Molecular Ion)

Data sourced from the Spectral Database for Organic Compounds (SDBS).

### **Fragmentation Pathway**

Under electron ionization, **2,3-diphenylbutane-2,3-diol** undergoes fragmentation primarily through alpha-cleavage, a common pathway for alcohols.[3][4] The high energy of the electron beam (typically 70 eV) leads to the formation of a molecular ion which is often unstable and not observed in the spectrum.[5] This molecular ion then fragments to produce more stable carbocations.

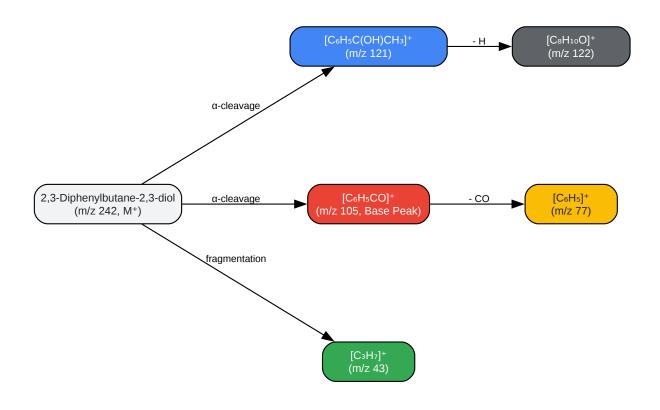
The logical flow of the fragmentation process is as follows:

- Ionization: The molecule is ionized by losing an electron, forming the molecular ion [C16H18O2]+•.
- Alpha-Cleavage: The bond between the two tertiary carbons bearing the hydroxyl and phenyl groups cleaves. This is the most favorable fragmentation pathway as it leads to the formation of a highly stable, resonance-stabilized acylium ion.
- Formation of the Base Peak (m/z 105): The primary fragmentation event is the cleavage of the C2-C3 bond, resulting in the formation of the benzoyl cation ([C<sub>6</sub>H<sub>5</sub>CO]<sup>+</sup>) with an m/z of 105. This is the most abundant ion in the spectrum (the base peak).
- Formation of Other Key Fragments:



- m/z 121: This prominent peak corresponds to the [C<sub>6</sub>H<sub>5</sub>C(OH)CH<sub>3</sub>]<sup>+</sup> ion, which is also a
  product of the initial alpha-cleavage.
- m/z 77: The phenyl cation ( $[C_6H_5]^+$ ) is formed by the loss of a carbonyl group from the benzoyl cation.
- m/z 43: This peak is attributed to the isopropyl cation ([C₃H₁]+).

The fragmentation pathway is visualized in the following diagram:



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Fragmentation pathway of **2,3-Diphenylbutane-2,3-diol**.

## **Experimental Protocol**



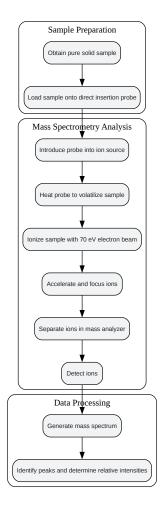
The following outlines a general experimental protocol for obtaining the electron ionization mass spectrum of a solid organic compound like **2,3-diphenylbutane-2,3-diol**.

#### 4.1. Sample Preparation

- Purity: Ensure the sample is of high purity to avoid interference from impurities in the mass spectrum.[5]
- Sample Introduction: For a solid, non-volatile sample, a direct insertion probe is typically used.[6]
- Loading: A small amount of the solid sample (typically a few micrograms) is placed in a capillary tube at the tip of the probe.

#### 4.2. Mass Spectrometer Parameters

A general workflow for acquiring the mass spectrum is depicted below:





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General workflow for EI-MS analysis of a solid sample.

**Typical Instrument Settings:** 

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV[5]

Ion Source Temperature: 200-250 °C

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

Scan Range: m/z 40-300

Vacuum Pressure: Approximately 10<sup>-6</sup> to 10<sup>-7</sup> Torr

This technical guide provides a detailed analysis of the electron ionization mass spectrum of **2,3-diphenylbutane-2,3-diol**, offering valuable data and insights for researchers and scientists in relevant fields. The provided information on fragmentation patterns and experimental protocols serves as a practical resource for the identification and characterization of this and similar compounds.

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